N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide
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Overview
Description
N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzoyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[4-(4-Benzoyl-1-piperazinyl)phenyl]nicotinamide
- N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
428495-35-6 |
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Molecular Formula |
C26H24ClN3O2 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24ClN3O2/c27-22-9-6-20(7-10-22)8-15-25(31)28-23-11-13-24(14-12-23)29-16-18-30(19-17-29)26(32)21-4-2-1-3-5-21/h1-15H,16-19H2,(H,28,31) |
InChI Key |
OCNFGLANUMIYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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